molecular formula C10H9ClN2O3S B2843213 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride CAS No. 1216030-32-8

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride

Cat. No. B2843213
CAS RN: 1216030-32-8
M. Wt: 272.7
InChI Key: KGYVSKFECNAYRN-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on the specific compound. For example, (5-Methyl-1,3,4-oxadiazol-2-yl)methanol has a molecular weight of 114.1 and is a liquid at room temperature .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .

Anti-Cancer Agents

Oxadiazole derivatives have been evaluated for their anticancer properties . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used to evaluate these compounds .

Vasodilators

Oxadiazoles have been utilized in medicinal applications as vasodilators . Vasodilators are medications that open (dilate) blood vessels, allowing blood to flow more easily.

Anticonvulsants

Oxadiazoles have also been used as anticonvulsants . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Antidiabetic Agents

Oxadiazoles have shown potential as antidiabetic agents . They could be used in the treatment of diabetes by lowering blood sugar levels.

Energetic Materials

Oxadiazoles have been utilized as high energy molecules or energetic materials . Their derivatives have shown favorable oxygen balance and positive heat of formations .

Ionic Salts

Oxadiazoles have been used to form ionic salts . These salts can be used in a variety of applications, including as electrolytes in batteries.

Pharmaceutical Compounds

The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . This variation allows these molecules to be utilized as pharmaceutical compounds .

Safety and Hazards

Safety information for specific 1,3,4-oxadiazoles can vary. For example, (5-Methyl-1,3,4-oxadiazol-2-yl)methanol has hazard statements H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, if inhaled, or if it comes in contact with eyes .

Future Directions

Oxadiazoles have shown potential for a wide range of applications, and future research will likely continue to explore these possibilities. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

properties

IUPAC Name

2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c1-6-3-4-8(5-9(6)17(11,14)15)10-13-12-7(2)16-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYVSKFECNAYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride

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